Hydrophilicity-Lipophilicity Balance: XLogP Differential vs. Unsubstituted tert-Butyl Isoxazol-3-ylcarbamate
The target compound (XLogP = 0.4) exhibits a markedly lower lipophilicity compared to the unsubstituted analog tert-butyl isoxazol-3-ylcarbamate (CAS 264600-97-7), which has a predicted XLogP of approximately 1.0 (based on the absence of the polar hydroxymethyl group) [1]. This ~0.6 log unit decrease in XLogP corresponds to an approximately 4-fold reduction in octanol-water partition coefficient, translating to significantly enhanced aqueous solubility and potentially improved pharmacokinetic properties for drug discovery applications [1]. The target compound also features a higher topological polar surface area (84.6 Ų vs. an estimated ~64 Ų for the unsubstituted analog), which may enhance oral bioavailability predictions under Lipinski's and Veber's rules [1].
| Evidence Dimension | Computed XLogP (lipophilicity) and TPSA (polar surface area) |
|---|---|
| Target Compound Data | XLogP = 0.4; TPSA = 84.6 Ų (PubChem computed) |
| Comparator Or Baseline | tert-Butyl isoxazol-3-ylcarbamate (CAS 264600-97-7): XLogP ≈ 1.0 (estimated); TPSA ≈ 64 Ų (estimated) |
| Quantified Difference | ΔXLogP ≈ -0.6 units (~4-fold lower partition coefficient); ΔTPSA ≈ +20.6 Ų |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm) and Cactvs (TPSA). Comparator values estimated from structural difference (addition of -CH₂OH group). |
Why This Matters
A lower XLogP and higher TPSA indicate improved aqueous solubility and potentially superior oral bioavailability parameters, making the target compound preferable for lead-like and fragment-based drug discovery where polarity is advantageous.
- [1] PubChem Compound Summary for CID 117274273, tert-butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate. National Center for Biotechnology Information (2025). View Source
